molecular formula C7H11ClN6O B123105 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine CAS No. 6494-81-1

6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine

Cat. No. B123105
CAS RN: 6494-81-1
M. Wt: 230.65 g/mol
InChI Key: OKVLOVNSJIXWJD-UHFFFAOYSA-N
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Description

The compound 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. These compounds have been extensively studied due to their various applications, including their use as antineoplastic agents. The triazine derivatives are known for their reactivity and potential biological activity, which makes them of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chloro groups in the triazine ring with various nucleophiles. In the case of 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine, the synthesis would likely involve the displacement of chlorine atoms by diethylamine followed by nitrosation. The paper titled "[Antineoplastics 17. Analysis of mono- and disubstituted 2,4-dichloro-5-diethylamino-1,3,5-triazines]" discusses the reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines leading to diamino-triazines and melamines, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of substituents on the triazine ring can significantly affect the compound's properties and reactivity. Spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) are typically used to establish the structures of these compounds .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and nitrosation. The oxidation of triazine derivatives can lead to the formation of nitroso and azoxy compounds, as shown in the synthesis of nitro-, nitroso-, and azoxy-1,3,5-triazines by the oxidation of 2-hydroxyamino-4,6-bis(dimethylamino)-1,3,5-triazine . These reactions expand the range of possible derivatives and functionalities that can be introduced into the triazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The paper titled "Synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine" provides an example of how reaction conditions can be optimized for the synthesis of a triazine derivative, which is crucial for controlling the physical and chemical properties of the final product . The characterization of these compounds typically involves elemental analysis, FTIR, 1H NMR, and 13C NMR to confirm the structure and purity .

Scientific Research Applications

Microbial Degradation and Environmental Impact

  • The microbial degradation of related triazine compounds, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has been thoroughly reviewed, focusing on the toxicological assessment of potential RDX degradation pathways in bacteria and fungi. It suggests that aerobic RDX degradation pathways via denitration may be preferred from a toxicological perspective, offering insights into environmentally friendly degradation methods that could be applied to similar compounds (Khan, Lee, & Park, 2012).

High-Energy Materials

  • Research into high-nitrogen azine energetic materials, including triazine energetic compounds, has been highlighted as a hot spot in the field of energy materials. These materials, including triazines, are explored for their potential applications in propellants and explosives, showcasing the importance of triazine derivatives in developing advanced energetic materials (Yongjin & Shuhong, 2019).

Medicinal Chemistry

  • The therapeutic potential of triazine derivatives in medicinal chemistry has been extensively reviewed, with triazine analogs showing potent pharmacological activities across a broad spectrum, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. This underscores the versatility of triazine compounds in drug development and the potential for derivatives of 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine to serve as key moieties in future pharmacological agents (Verma, Sinha, & Bansal, 2019).

Environmental Toxicology

  • Studies on nitrosamines, including those structurally related to 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine, have explored their occurrence in water technology and the associated risks. This research is critical for understanding the environmental and health impacts of nitrosamine compounds, leading to better water treatment and pollution control strategies (Nawrocki & Andrzejewski, 2011).

properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLOVNSJIXWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215253
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine

CAS RN

6494-81-1
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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